molecular formula C10H9BrF2O2 B1414309 Ethyl 5-bromo-2,4-difluorophenylacetate CAS No. 1804403-17-5

Ethyl 5-bromo-2,4-difluorophenylacetate

Cat. No. B1414309
CAS RN: 1804403-17-5
M. Wt: 279.08 g/mol
InChI Key: AYKSOFNAHUDWLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-bromo-2,4-difluorophenylacetate (EBDFPA) is an organic compound with a unique chemical structure and a wide range of applications in scientific research. EBDFPA has been used in a variety of research contexts, from biochemistry to physiology, and has been found to have a number of advantages over other compounds.

Mechanism of Action

The mechanism of action of Ethyl 5-bromo-2,4-difluorophenylacetate is not yet fully understood. However, it is believed that Ethyl 5-bromo-2,4-difluorophenylacetate binds to certain proteins in the body, and this binding is thought to be responsible for its various effects. Specifically, Ethyl 5-bromo-2,4-difluorophenylacetate is thought to interact with enzymes involved in the metabolism of drugs and hormones, as well as other proteins involved in cell signaling.
Biochemical and Physiological Effects
The biochemical and physiological effects of Ethyl 5-bromo-2,4-difluorophenylacetate are not yet fully understood. However, it is believed that Ethyl 5-bromo-2,4-difluorophenylacetate has the potential to affect a number of biological processes, including metabolism, cell signaling, and gene expression. In addition, Ethyl 5-bromo-2,4-difluorophenylacetate has been found to have anti-inflammatory and anti-cancer properties.

Advantages and Limitations for Lab Experiments

Ethyl 5-bromo-2,4-difluorophenylacetate has a number of advantages for use in laboratory experiments. It is relatively stable and can be stored for long periods of time without degradation. In addition, it is relatively easy to synthesize and can be used in a variety of research contexts. However, Ethyl 5-bromo-2,4-difluorophenylacetate also has some limitations for use in laboratory experiments. It is not water soluble, and therefore must be used in aqueous solutions. In addition, Ethyl 5-bromo-2,4-difluorophenylacetate is not very soluble in organic solvents, and therefore must be used in very low concentrations.

Future Directions

There are a number of potential future directions for research with Ethyl 5-bromo-2,4-difluorophenylacetate. One potential direction is to further study the mechanism of action of Ethyl 5-bromo-2,4-difluorophenylacetate, in order to better understand its effects on various biological processes. In addition, further research could be conducted to determine the optimal concentrations of Ethyl 5-bromo-2,4-difluorophenylacetate for various research applications. Another potential direction is to explore the potential therapeutic applications of Ethyl 5-bromo-2,4-difluorophenylacetate, such as its potential anti-inflammatory and anti-cancer properties. Finally, further research could be conducted to explore the potential toxicological effects of Ethyl 5-bromo-2,4-difluorophenylacetate, in order to ensure its safe use in research applications.

Scientific Research Applications

Ethyl 5-bromo-2,4-difluorophenylacetate has been used in a number of scientific research applications, including biochemistry, physiology, and pharmacology. In biochemistry, Ethyl 5-bromo-2,4-difluorophenylacetate has been used to study the structure and function of proteins, as well as the interactions between proteins and other molecules. In physiology, Ethyl 5-bromo-2,4-difluorophenylacetate has been used to study the effects of various drugs on the body, as well as the effects of various hormones and other biological compounds. In pharmacology, Ethyl 5-bromo-2,4-difluorophenylacetate has been used to study the effects of various drugs on the body, as well as the interactions between drugs and other molecules.

properties

IUPAC Name

ethyl 2-(5-bromo-2,4-difluorophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrF2O2/c1-2-15-10(14)4-6-3-7(11)9(13)5-8(6)12/h3,5H,2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYKSOFNAHUDWLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=C(C=C1F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-bromo-2,4-difluorophenylacetate
Reactant of Route 2
Reactant of Route 2
Ethyl 5-bromo-2,4-difluorophenylacetate
Reactant of Route 3
Reactant of Route 3
Ethyl 5-bromo-2,4-difluorophenylacetate
Reactant of Route 4
Reactant of Route 4
Ethyl 5-bromo-2,4-difluorophenylacetate
Reactant of Route 5
Reactant of Route 5
Ethyl 5-bromo-2,4-difluorophenylacetate
Reactant of Route 6
Reactant of Route 6
Ethyl 5-bromo-2,4-difluorophenylacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.